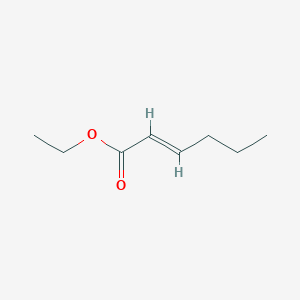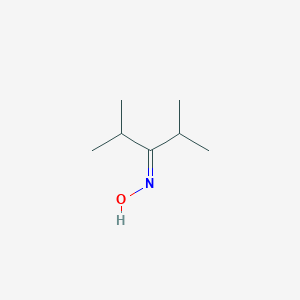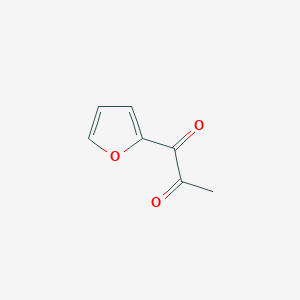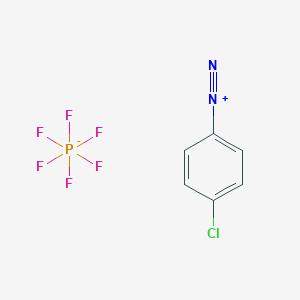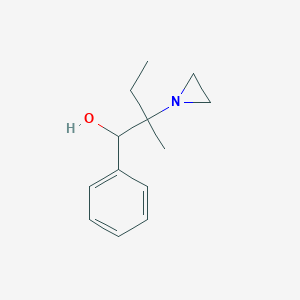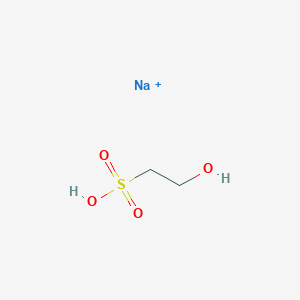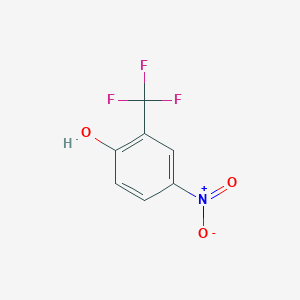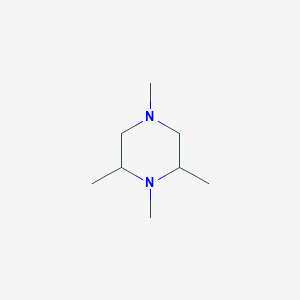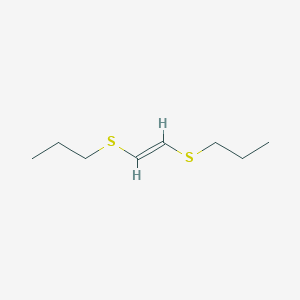
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- is a chemical compound that is commonly used in scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. This compound has been used in a variety of research applications, including cancer treatment, DNA sequencing, and protein labeling.
Mechanism Of Action
The mechanism of action of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves its ability to react with both DNA and proteins. It can form covalent bonds with these molecules, which can lead to inhibition of cell growth or labeling for analysis.
Biochemical And Physiological Effects
The biochemical and physiological effects of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- are dependent on the specific application. In cancer treatment, it can lead to inhibition of cell growth and apoptosis. In DNA sequencing, it can be used to label nucleotides for sequencing. In protein labeling, it can be used to label specific amino acids for analysis.
Advantages And Limitations For Lab Experiments
The advantages of using propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- in lab experiments include its ability to react with both DNA and proteins, its effectiveness in cancer treatment, and its usefulness in DNA sequencing and protein labeling. The limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research involving propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-. One potential direction is the development of new cancer treatments that utilize this compound. Another direction is the continued use of this compound in DNA sequencing and protein labeling. Additionally, there is potential for the development of new applications for this compound in other areas of scientific research.
Synthesis Methods
The synthesis of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves the reaction of 1,2-dibromoethane with sodium sulfide. This reaction produces 1,2-ethanedithiol, which is then reacted with propane-1,3-diamine to produce the final product.
Scientific Research Applications
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- has been used in a variety of scientific research applications. It has been shown to be effective in the treatment of cancer, as it can react with DNA and proteins to inhibit cell growth. It has also been used in DNA sequencing, as it can be used to label nucleotides for sequencing. Additionally, it has been used in protein labeling, as it can react with amino acids to label proteins for analysis.
properties
CAS RN |
1120-17-8 |
|---|---|
Product Name |
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- |
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
WERZWRCQQURDDW-BQYQJAHWSA-N |
Isomeric SMILES |
CCCS/C=C/SCCC |
SMILES |
CCCSC=CSCCC |
Canonical SMILES |
CCCSC=CSCCC |
Other CAS RN |
1120-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



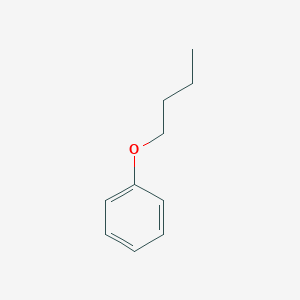
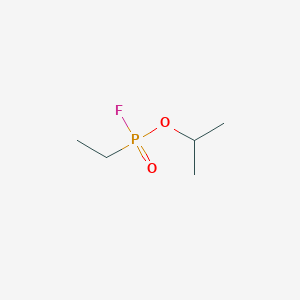
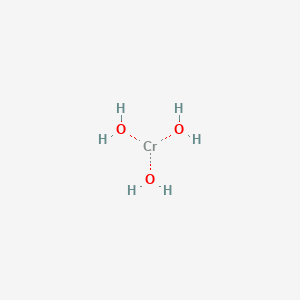

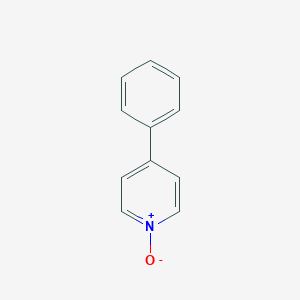
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
